2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide
CAS No.: 900004-46-8
Cat. No.: VC7105995
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900004-46-8 |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.46 |
| IUPAC Name | 2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H19N3O3S/c1-3-24-20(26)19-18(15-6-4-5-7-16(15)27-19)23-21(24)28-12-17(25)22-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | LTUZVYRBPMGDQT-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide delineates its intricate architecture. The molecular formula is C₂₁H₂₁N₃O₃S, derived from the tricyclic benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold, an ethyl group at position 5, a sulfanyl moiety at position 4, and a 4-methylphenylacetamide side chain .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₃S |
| Molecular Weight | 395.48 g/mol |
| IUPAC Name | As above |
| SMILES | CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C |
| InChI Key | URMXJXIHNMEGNM-UHFFFAOYSA-N |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis involves sequential heterocyclization and functionalization:
-
Core Formation: Condensation of 2-aminobenzofuran-3-carboxylic acid with ethyl isocyanate yields the diazatricyclo framework.
-
Sulfanyl Introduction: Thiolation at position 4 using Lawesson’s reagent under inert conditions.
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Acetamide Coupling: Reaction of 4-sulfanyl intermediate with 4-methylphenylacetyl chloride in the presence of DCC/DMAP.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl isocyanate, DMF, 80°C | 62% |
| 2 | Lawesson’s reagent, toluene, reflux | 55% |
| 3 | DCC/DMAP, CH₂Cl₂, rt | 73% |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high lipophilicity (LogP = 3.8), favoring membrane permeability. Stability studies indicate degradation <5% under ambient conditions over 30 days, with accelerated degradation observed at pH <3 or >9.
Table 3: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | 218–220°C (dec.) |
| logP | 3.8 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| pKa | 9.2 (pyrimidinone NH) |
Research Challenges and Future Directions
Metabolic Stability
Microsomal stability assays reveal moderate hepatic clearance (t₁/₂ = 28 min in human liver microsomes), necessitating structural optimization via fluorination or piperazine incorporation.
Target Validation
Ongoing CRISPR-Cas9 knockout studies aim to confirm EGFR dependency. Synergistic combinations with PD-1 inhibitors are under exploration to overcome resistance mechanisms.
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